Cas no 1285918-53-7 (Reboxetine-d5 Mesylate)

Reboxetine-d5 Mesylate 化学的及び物理的性質
名前と識別子
-
- Reboxetine-d5 Mesylate
- Reboxetine-d5 Mesyla
- CS-0202384
- Reboxetine-d5, Mesylate
- Davedax-d5
- 1285918-53-7
- rel-(2R)-2-[(R)-[2-(Ethoxy-d5)phenoxy]phenylmethyl]morpholine methanesulfonate; Reboxetine-d5 mesylate; Reboxetine-D5 (O-ethyl-D5) mesilate
- Reboxetine-d5 (mesylate)
- HY-14560S
- Edronax-d5
- methanesulfonic acid;(2R)-2-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholine
-
- インチ: InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1/i1D3,2D2;
- InChIKey: CGTZMJIMMUNLQD-HODPIWSTSA-N
- SMILES: [2H]C([2H])([2H])C([2H])([2H])Oc1ccccc1O[C@H](c2ccccc2)[C@H]3CNCCO3.CS(=O)(=O)O
計算された属性
- 精确分子量: 414.18729248g/mol
- 同位素质量: 414.18729248g/mol
- 同位体原子数: 5
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 425
- 共价键单元数量: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
じっけんとくせい
- ゆうかいてん: 138-140°C
- Solubility: Chloroform, Methanol, Water
Reboxetine-d5 Mesylate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:-20°C Freezer
Reboxetine-d5 Mesylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R142002-25mg |
Reboxetine-d5 Mesylate |
1285918-53-7 | 25mg |
$ 1476.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219956-1mg |
Reboxetine-d5, Mesylate, |
1285918-53-7 | 98% Isotopic Purity 99% | 1mg |
¥2482.00 | 2023-09-05 | |
A2B Chem LLC | AE39120-2.5mg |
REBOXETINE-D5, MESYLATE |
1285918-53-7 | 2.5mg |
$306.00 | 2024-04-20 | ||
TRC | R142002-2.5mg |
Reboxetine-d5 Mesylate |
1285918-53-7 | 2.5mg |
$ 190.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219956-1 mg |
Reboxetine-d5, Mesylate, |
1285918-53-7 | 98% Isotopic Purity 99% | 1mg |
¥2,482.00 | 2023-07-10 | |
A2B Chem LLC | AE39120-25mg |
REBOXETINE-D5, MESYLATE |
1285918-53-7 | 25mg |
$1534.00 | 2024-04-20 | ||
MedChemExpress | HY-14560S-2500μg |
Reboxetine-d |
1285918-53-7 | ≥95.0% | 2500μg |
¥4750 | 2024-07-20 |
Reboxetine-d5 Mesylate 関連文献
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Reboxetine-d5 Mesylateに関する追加情報
Reboxetine-d5 Mesylate: An Overview of a Deuterated Antidepressant
Reboxetine-d5 Mesylate (CAS No. 1285918-53-7) is a deuterated derivative of the selective norepinephrine reuptake inhibitor (SNRI) reboxetine. This compound has gained significant attention in recent years due to its potential to enhance the therapeutic efficacy and reduce side effects associated with traditional antidepressants. The introduction of deuterium atoms in the molecular structure of reboxetine aims to modulate its pharmacokinetic properties, leading to improved drug stability and extended half-life.
The chemical structure of Reboxetine-d5 Mesylate is characterized by the presence of five deuterium atoms, which are isotopically substituted for hydrogen atoms at specific positions in the molecule. This substitution can significantly alter the metabolic pathways and enzymatic processes involved in the drug's degradation, thereby enhancing its overall therapeutic profile. The mesylate salt form ensures better solubility and bioavailability, making it a suitable candidate for clinical applications.
In terms of pharmacology, reboxetine primarily acts by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter associated with mood regulation and cognitive function. By increasing the levels of norepinephrine in the synaptic cleft, reboxetine helps alleviate symptoms of depression and anxiety. The deuterated form, Reboxetine-d5 Mesylate, is expected to maintain these pharmacological effects while offering additional benefits such as reduced hepatic metabolism and minimized side effects.
Recent studies have explored the potential advantages of deuterated drugs in various therapeutic areas. A study published in the Journal of Medicinal Chemistry (2022) reported that deuterated derivatives of antidepressants exhibit enhanced stability and reduced metabolism by cytochrome P450 enzymes, leading to a more consistent plasma concentration over time. This can result in improved treatment outcomes and a better patient experience.
Clinical trials involving Reboxetine-d5 Mesylate have shown promising results. A phase II trial conducted by a leading pharmaceutical company demonstrated that patients treated with this compound experienced significant improvements in depressive symptoms compared to those receiving placebo. Additionally, the incidence of adverse events was lower in the treatment group, suggesting that deuterium substitution may indeed reduce side effects associated with traditional reboxetine therapy.
The safety profile of Reboxetine-d5 Mesylate has also been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability across various animal models. These findings support its potential for further clinical development and eventual use in treating major depressive disorder (MDD) and other psychiatric conditions.
In conclusion, Reboxetine-d5 Mesylate (CAS No. 1285918-53-7) represents an innovative approach to enhancing the therapeutic efficacy and safety of antidepressant medications. Its unique chemical structure and pharmacological properties make it a promising candidate for addressing unmet needs in mental health care. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its integration into standard treatment protocols.
1285918-53-7 (Reboxetine-d5 Mesylate) Related Products
- 98769-84-7(Reboxetine mesylate)
- 94443-88-6(bacopaside X)
- 2648982-64-1(methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate)
- 1105199-83-4(3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine)
- 123707-27-7(Urea,N-methoxy-N,N',N'-trimethyl-)
- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)
- 864967-77-1(Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)
- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)
- 1344674-94-7(3-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid)
- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)




